![molecular formula C8H15NO2 B12082711 N-Acetyl-L-Valine-15N](/img/structure/B12082711.png)
N-Acetyl-L-Valine-15N
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Overview
Description
N-Acetyl-L-Valine-15N is a labeled amino acid derivative where the nitrogen atom is isotopically enriched with nitrogen-15. This compound is a variant of N-Acetyl-L-Valine, an N-acyl-alpha amino acid. The isotopic labeling with nitrogen-15 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Valine-15N typically involves the acetylation of L-Valine-15N. The process begins with L-Valine-15N, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-Valine-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Metabolic Research
N-Acetyl-L-Valine-15N is used extensively in metabolic studies to trace nitrogen pathways and understand amino acid metabolism. The nitrogen-15 isotope allows researchers to monitor the fate of nitrogen within biological systems, providing insights into metabolic disorders and muscle recovery processes.
Key Studies :
- A study demonstrated that this compound could effectively trace amino acid metabolism in vivo, highlighting its role in protein synthesis and energy production during exercise recovery .
NMR Spectroscopy
The compound's favorable NMR properties due to the nitrogen-15 isotope make it ideal for studying molecular structures and dynamics. It enhances sensitivity and resolution in nuclear magnetic resonance experiments, allowing for detailed analysis of protein interactions and conformational changes.
Applications :
- Used to study protein dynamics in various biological contexts, including enzyme-substrate interactions and conformational changes during metabolic processes.
Drug Development
In pharmacokinetic studies, this compound helps investigate the behavior of nitrogen-containing compounds within biological systems. This application is crucial for understanding drug metabolism and optimizing therapeutic interventions.
Case Studies :
- Research has shown that the compound can be utilized to assess how modifications affect drug efficacy and bioavailability, particularly in developing therapies for metabolic disorders .
As an essential amino acid derivative, this compound plays a critical role in protein synthesis and metabolic pathways. The acetylation improves solubility and stability, facilitating its tracking in metabolic studies using techniques such as NMR spectroscopy.
Metabolic Pathways
This compound participates in several metabolic processes:
- Amino Acid Metabolism : Influences the bioavailability of other amino acids.
- Trophic Position Estimation : The nitrogen-15 label allows researchers to estimate trophic positions in ecological studies, as nitrogen isotopes accumulate in organisms higher up the food chain.
Experimental Applications
The incorporation of this compound into experimental designs has proven beneficial across various fields:
Case Studies
- Muscle Recovery Studies : Used as a tracer to investigate how branched-chain amino acids influence muscle protein synthesis and insulin signaling pathways.
- Ecological Impact Research : Utilized to estimate trophic levels among marine organisms by analyzing δ15N values, inferring dietary relationships and energy flow within ecosystems .
- Amino Acid Catabolism Studies : Highlighted the role of gut microbiota in modulating the metabolism of essential amino acids like this compound, emphasizing its importance in nutrient bioavailability.
Mechanism of Action
The mechanism of action of N-Acetyl-L-Valine-15N is primarily related to its role as a labeled amino acid. In NMR spectroscopy, the nitrogen-15 isotope provides enhanced sensitivity and resolution, allowing for detailed analysis of molecular structures and interactions. The compound interacts with molecular targets through its amino and carboxyl groups, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-Valine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
N-Acetyl-D-Valine: The D-isomer of the compound, which has different stereochemistry and may exhibit different biological activities.
L-Valine-15N: The non-acetylated version of the compound, used in studies focusing on the amino acid itself.
Uniqueness
N-Acetyl-L-Valine-15N is unique due to its isotopic labeling with nitrogen-15, which provides significant advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies of molecular structures and dynamics, making it a valuable tool in various scientific research fields.
Biological Activity
N-Acetyl-L-Valine-15N is a stable isotope-labeled derivative of the essential amino acid L-Valine, characterized by the incorporation of the nitrogen-15 isotope. This modification enhances its utility in various biochemical and pharmaceutical research applications, particularly in studies involving protein dynamics, metabolic pathways, and tracer experiments. This article delves into the biological activity of this compound, exploring its roles, applications, and relevant research findings.
Role in Protein Synthesis
As an essential amino acid, L-Valine plays a critical role in protein synthesis and metabolic pathways. The acetylation of L-Valine to form this compound not only improves its solubility and stability but also facilitates its tracking in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This tracking capability is crucial for understanding protein interactions and dynamics within biological systems .
Metabolic Pathways
This compound is involved in several metabolic processes:
- Amino Acid Metabolism : It participates in amino acid catabolism and can influence the bioavailability of other amino acids. Studies have shown that bacteria in the gut can modulate the metabolism of essential amino acids like valine, affecting their systemic circulation .
- Trophic Position Estimation : The nitrogen-15 label allows researchers to estimate trophic positions in ecological studies, as nitrogen isotopes tend to accumulate in organisms higher up the food chain .
Interaction with Other Compounds
The compound's interaction with other amino acids and proteins is significant for understanding its biological activity. For example, this compound can be compared with other related compounds to highlight its unique features:
Compound Name | Molecular Formula | Molecular Weight | Unique Aspects |
---|---|---|---|
N-Acetyl-L-Leucine | C7H13NO3 | 160.18 g/mol | Larger side chain than valine |
N-Acetyl-L-Isoleucine | C7H13NO3 | 160.18 g/mol | Branched structure affecting metabolism |
L-Valine | C5H11NO2 | 117.14 g/mol | Essential amino acid without isotopic labeling |
The stable isotope labeling provides enhanced tracking capabilities compared to non-labeled forms, making it a valuable tool for biochemical research .
Case Studies
- Metabolic Tracing : In a study examining muscle recovery post-exercise, this compound was utilized as a tracer to investigate how branched-chain amino acids (BCAAs) influence muscle protein synthesis and insulin signaling pathways. The incorporation of nitrogen-15 allowed for detailed tracking of these interactions within biological systems .
- Ecological Impact : Research utilizing nitrogen isotopes has highlighted the importance of this compound in estimating trophic levels among marine organisms. By analyzing δ15N values, researchers can infer dietary relationships and energy flow within ecosystems .
- Amino Acid Catabolism : A study focusing on the catabolism of essential amino acids revealed that gut microbiota significantly contribute to the metabolism of compounds like this compound, emphasizing its role in nutrient bioavailability .
Experimental Applications
The incorporation of this compound into experimental designs has proven beneficial in various fields:
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1 |
InChI Key |
LWLMDAHVAJIJAT-DMSOPOIOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=C)O)[15NH]C(=O)C |
Canonical SMILES |
CC(C)C(C(=C)O)NC(=O)C |
Origin of Product |
United States |
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